molecular formula C11H12N4O2 B255883 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B255883
M. Wt: 232.24 g/mol
InChI Key: OTCOTIIRNVVQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-methylphenol, which is then reacted with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid.

    Formation of the Triazole Ring: The next step involves the cyclization of hydrazine with ethyl acetoacetate to form 1H-1,2,4-triazole-3-carboxylic acid.

    Coupling Reaction: The final step involves the coupling of 2-(2-methylphenoxy)acetic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophilic groups.

Scientific Research Applications

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 1H-1,2,4-triazole-3-carboxylic acid
  • 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide derivatives

Uniqueness

This compound is unique due to its specific combination of a triazole ring, phenoxy group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O2/c1-8-4-2-3-5-9(8)17-6-10(16)14-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H2,12,13,14,15,16)

InChI Key

OTCOTIIRNVVQRQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=NN2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=NN2

Origin of Product

United States

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